4-chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one
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Overview
Description
4-chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-ethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one is Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 is a kinase involved in the regulation of immune responses, and its inhibition can lead to the treatment of abnormal cell growth, including cancer .
Mode of Action
The compound interacts with HPK1, inhibiting its activity . This inhibition disrupts the normal function of HPK1, leading to changes in the cellular processes it regulates. The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The inhibition of HPK1 affects various biochemical pathways involved in immune response and cell growth . The disruption of these pathways can lead to the prevention and treatment of diseases related to these systems.
Pharmacokinetics
In vitro studies have shown that the compound is stable in both simulated gastric fluid and simulated intestinal fluid This suggests that the compound may have good bioavailability
Result of Action
The inhibition of HPK1 by 4-Chloro-2-ethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one can lead to changes in cell growth and immune response . This can result in the treatment of diseases related to these systems, including cancer . .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by chlorination and alkylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound or reduce specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[3,4-c]pyridine derivatives .
Scientific Research Applications
4-chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-methyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one
- 4-chloro-2-propyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one
- 4-chloro-2-butyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one
Uniqueness
4-chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethyl group provides a balance between hydrophobicity and steric effects, making it distinct from its methyl, propyl, and butyl analogs .
Properties
IUPAC Name |
4-chloro-2-ethyl-3H-pyrrolo[3,4-c]pyridin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-2-12-5-7-6(9(12)13)3-4-11-8(7)10/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVIRPVHDIBUPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2=C(C1=O)C=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172931-40-5 |
Source
|
Record name | 4-chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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